![molecular formula C11H14N2O B6358198 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline CAS No. 1416369-77-1](/img/structure/B6358198.png)

4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline

Descripción general

Descripción

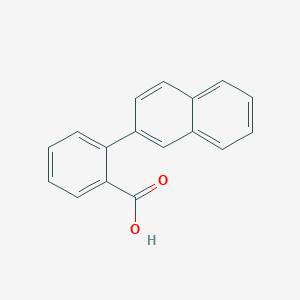

“4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline” is a chemical compound with the molecular formula C11H14N2O . It is a type of amine and is used in various scientific research .

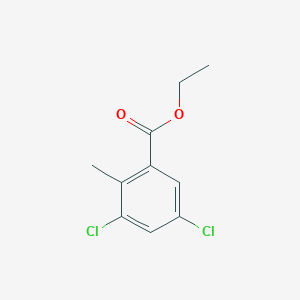

Molecular Structure Analysis

The molecular structure of “4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline” can be represented by the SMILES stringC1NCC12COC2 . This indicates that the compound contains a spiro[3.3]heptane ring system with an oxygen atom at position 2 and a nitrogen atom at position 6 . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline” include a molecular weight of 190.245 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Crystallography

The compound has been studied in the field of crystallography . The azetidine ring and the oxetane ring in the compound are nearly perpendicular to each other . The azetidine ring is twisted out of the plane of the benzene ring by 18.3 (1)° . In the crystal structure, molecules are linked to form chains along the c axis by C—H O hydrogen bonds .

Drug Synthesis

The compound is a key intermediate to synthesize (pyrrolo [3,4- c ]pyrazol-3-yl)benzamide derivatives . These derivatives have been studied for their anti-tumor effects .

Building Block for Drug Candidates

The compound has been used as a building block for new drug candidates . It has been reported to be a structural surrogate for morpholine in a number of drug-like molecules .

Improved Synthesis

An improved synthesis of the compound has been presented . The compound is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product .

Tuberculosis Treatment

The compound is the starting material for the in-development tuberculosis treatment TBI-223 .

Oxidative Cyclizations

Spirocyclic oxetanes, including the compound, were converted into o -cycloalkylaminoacetanilides for oxidative cyclizations using Oxone ® in formic acid .

Mecanismo De Acción

Target of Action

The primary target of 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is the Melanin Concentrating Hormone Receptor 1 (MCHr1) . MCHr1 is a G-protein coupled receptor involved in the regulation of feeding behavior, energy homeostasis, and mood.

Mode of Action

4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline acts as an antagonist at the MCHr1 . This means it binds to the receptor and blocks its activation by the natural ligand, Melanin Concentrating Hormone (MCH). This inhibition of MCHr1 can lead to decreased appetite and increased energy expenditure.

Propiedades

IUPAC Name |

4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-5-11(6-13)7-14-8-11/h1-4H,5-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUOCPFXVYOGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1C3=CC=C(C=C3)N)COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline | |

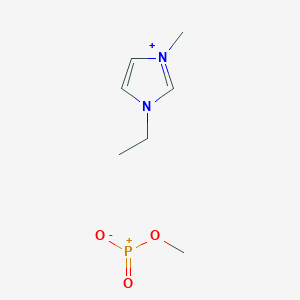

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee)](/img/structure/B6358117.png)